

Spectroscopic Analysis of 2-Phenyl-3-butyn-2-ol: A Technical Guide

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Compound of Interest

Compound Name: **2-Phenyl-3-butyn-2-ol**

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This technical guide provides an in-depth overview of the spectroscopic data for **2-Phenyl-3-butyn-2-ol**, a valuable building block in organic synthesis. The following sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed experimental protocols for obtaining these spectra are also provided, alongside a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various spectral databases.
[\[1\]](#)[\[2\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.6	Multiplet	5H	Aromatic protons (C_6H_5)
~2.5	Singlet	1H	Alkyne proton (- $C\equiv CH$)
~2.1	Singlet	1H	Hydroxyl proton (-OH)
~1.7	Singlet	3H	Methyl protons (- CH_3)

 ^{13}C NMR (Carbon NMR) Data[\[1\]](#)[\[4\]](#)

Chemical Shift (δ) ppm	Assignment
~145	Quaternary aromatic carbon (C-Ar)
~128	Aromatic CH
~127	Aromatic CH
~125	Aromatic CH
~88	Quaternary alkyne carbon (- $C\equiv C-$)
~75	Terminal alkyne carbon (- $C\equiv CH$)
~70	Quaternary carbon (- $C(OH)-$)
~32	Methyl carbon (- CH_3)

Infrared (IR) Spectroscopy[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)

Frequency (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3300	Strong, Sharp	≡C-H stretch (terminal alkyne)
~3050	Medium	C-H stretch (aromatic)
~2980	Medium	C-H stretch (aliphatic)
~2100	Weak	C≡C stretch (alkyne)
~1600, 1490, 1450	Medium to Weak	C=C stretch (aromatic ring)

Mass Spectrometry (MS)^{[1][2][5][9]}

m/z	Relative Intensity (%)	Assignment
146	Moderate	[M] ⁺ (Molecular Ion)
131	High	[M-CH ₃] ⁺
105	High	[C ₆ H ₅ CO] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Phenyl-3-butyn-2-ol** to elucidate its molecular structure.

Materials and Equipment:

- **2-Phenyl-3-butyn-2-ol** sample
- Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
- 5 mm NMR tubes

- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2-Phenyl-3-butyn-2-ol** and dissolve it in approximately 0.7 mL of CDCl_3 in a clean, dry vial.[5][6] For ^{13}C NMR, a more concentrated sample (50-100 mg) may be used to reduce acquisition time.[6]
- Solubilization: Gently vortex the vial to ensure the sample is completely dissolved.[5]
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.[5]
- Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl_3 solvent. [5] Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[5]
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time will be necessary compared to ^1H NMR.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal at 0.00 ppm.[7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Phenyl-3-butyn-2-ol** by measuring the absorption of infrared radiation.

Materials and Equipment:

- **2-Phenyl-3-butyn-2-ol** sample
- Spectroscopic grade solvent (e.g., carbon tetrachloride, CCl_4 , or chloroform, CHCl_3)
- Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
- FTIR spectrometer

Procedure (Thin Film Method):

- Sample Preparation: Dissolve a small amount of **2-Phenyl-3-butyn-2-ol** in a few drops of a volatile solvent like acetone or methylene chloride.[8]
- Casting a Film: Apply a drop of the solution to the surface of a clean, dry salt plate.[8] Allow the solvent to evaporate, leaving a thin, uniform film of the sample on the plate.[8]
- Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.
- Background Scan: Run a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental absorptions.
- Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Phenyl-3-butyn-2-ol**.

Materials and Equipment:

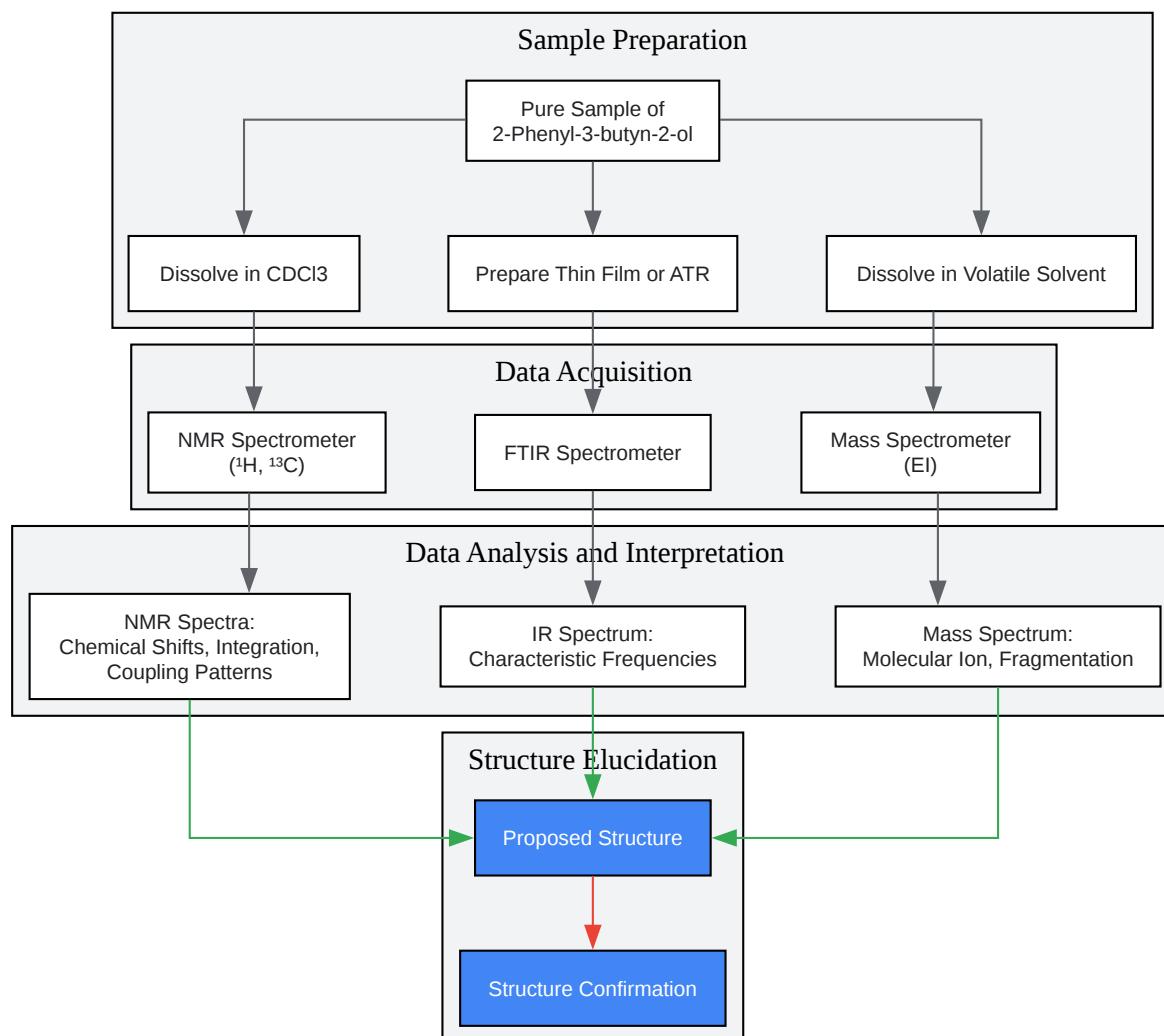
- **2-Phenyl-3-butyn-2-ol** sample
- Volatile solvent (e.g., methanol or acetonitrile)
- Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure (Electron Ionization - EI):

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification before analysis. [\[9\]](#)
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[10\]](#)[\[11\]](#) This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion.[\[11\]](#)
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged species and neutral radicals or molecules.[\[9\]](#)
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).[\[9\]](#) [\[11\]](#)
- Detection: A detector records the abundance of each ion at a specific m/z value.[\[11\]](#)
- Data Presentation: The resulting mass spectrum is plotted as the relative abundance of ions versus their m/z ratio.[\[10\]](#) The peak with the highest m/z often corresponds to the molecular ion, and its mass provides the molecular weight of the compound.

Workflow and Data Integration

The spectroscopic analysis of an unknown compound follows a logical progression. The following diagram illustrates a typical workflow for the characterization of a small organic molecule like **2-Phenyl-3-butyn-2-ol**.

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Caption: Workflow for Spectroscopic Analysis of **2-Phenyl-3-butyn-2-ol**.

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